molecular formula C10H16O7 B140270 Diethyl citrate CAS No. 19958-02-2

Diethyl citrate

Cat. No. B140270
CAS RN: 19958-02-2
M. Wt: 248.23 g/mol
InChI Key: KGYXYKHTHJPEBX-UHFFFAOYSA-N
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Description

Diethyl citrate (DEC), also known as Et2Cit, is a compound synthesized through the partial esterification of citric acid with ethanol. The synthesis process typically involves a pH-controlled solvent extraction method to isolate the final product, which consists of both symmetric and nonsymmetric ester structures of DEC . The compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and UV-visible spectroscopy, confirming the presence of two isomers with different chemical environments: 1,3-diethyl citrate and 1,5-diethyl citrate .

Synthesis Analysis

The synthesis of DEC results in a mixture of isomers, with a 6:5 molar ratio of symmetric to nonsymmetric structures being reported . The synthesis process is crucial for the physicochemical characterization of DEC, as it impacts the purity and the ratio of the isomers, which in turn can influence the compound's physical properties and potential applications .

Molecular Structure Analysis

The molecular structure of DEC is characterized by the presence of two ethyl groups attached to the citric acid backbone. The position of these ethyl groups determines the isomer type, which can be identified through spectroscopic methods. The carbon nuclear magnetic resonance (13C NMR) is particularly useful in distinguishing the chemical environments of the isomers .

Chemical Reactions Analysis

DEC exhibits anticoagulant properties, which are attributed to its ability to reduce the concentration of calcium ions in the blood, thereby playing a role in anticoagulation. The steric hindrance of the ethyl groups in citric acid leads to a decreased chelating ability compared to sodium citrate (Na3Cit), which can prevent hypocalcemia during anticoagulation therapy .

Physical and Chemical Properties Analysis

The physical properties of DEC have been studied using thermogravimetric analysis and differential scanning calorimetry, revealing a glass transition temperature of 228 K and a decomposition temperature of 493 K. The compound's phase equilibria with ethanol and water have also been investigated, providing valuable data for the vapor-liquid equilibrium of binary mixtures containing DEC at a temperature of 308 K . These properties are significant for understanding the behavior of DEC in various applications, including its use as an anticoagulant .

Scientific Research Applications

Anticoagulant Applications

Diethyl citrate (Et2Cit) has been studied for its potential as an anticoagulant. Research indicates that Et2Cit's coordination with Ca2+ ions is weaker than conventional anticoagulants like sodium citrate (Na3Cit), but it dissociates faster, which could potentially reduce complications like hypocalcemia or hypercalcemia in intravenous infusions (Han et al., 2013). Further studies on rabbits have shown that Et2Cit can effectively reduce blood calcium concentration, indicating its utility as an anticoagulant with fewer side effects compared to Na3Cit (Zhao Chen et al., 2011).

Synthesis and Physicochemical Properties

Diethyl citrate has been synthesized and characterized, revealing insights into its physicochemical properties. It has been produced via partial esterification of citric acid with ethanol, and its thermogravimetric analysis has yielded data on its glass transition and decomposition temperatures (Claudia E. Berdugo et al., 2018).

Inhibition of Vascular Calcification

Studies have also focused on the inhibitory effects of Et2Cit on calcification. It was found that Et2Cit significantly decreased vascular calcification in live mouse aortic smooth muscle cells, reducing the apoptotic rate at low concentrations (Chaoyang Duan et al., 2017). Another study showed that Et2Cit and Na3Cit reduced cytotoxicity of nanosized hydroxyapatite on mouse vascular smooth muscle cells, suggesting their role in reducing vascular wall injury (Chong-Yu Zhang et al., 2017).

Application in Bioimaging

Et2Cit has been utilized in the synthesis of water-soluble, citrate-coated rare-earth upconversion nanophosphors for bioimaging. These nanophosphors showed promise as non-specific labels for imaging HeLa cells, indicating potential applications in biomedical imaging (Tianye Cao et al., 2010).

Role in Bone Health and Metabolism

Research on citrate, a derivative of citric acid, has shown its significant role in bone metabolism and the pathophysiology of bone disorders. This research provides a broader context for understanding the potential applications of diethyl citrate in medical management of bone diseases (D. Granchi et al., 2019).

Safety and Toxicity Evaluation

The safety and non-toxicity of Et2Cit have been confirmed through animal studies. It was shown to have an anti-vascular calcification effect without significant side effects, providing a new research direction for the prevention and treatment of vascular calcification (Chaoyang Duan et al., 2018).

properties

IUPAC Name

5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYXYKHTHJPEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953946
Record name 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl citrate

CAS RN

19958-02-2, 32074-56-9
Record name 1,2-Diethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIETHYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of triethyl citrate (34.1 g, 123 mmol) in ethanol and water (30 ml) is treated with sodium hydroxide (3.70 g, 92.6 mmol) and stirred at room temperature under argon for 4.5 hours. The reaction mixture is concentrated on a rotary evaporator then diluted with water (50 ml). The pH is adjusted to ca. 1 using 2N HCl. The aqueous solution is then extracted with a large excess of chloroform (4×150 ml). The combined organic layers are dried (MgSO4), filtered and concentrated to give crude oil. Purification by flash chromatography (5% MeOH/CH2Cl2 to 1% AcOH/5%MeOH/CH2Cl2) gives 8.72 g of product (38% as a racemate.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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